Methyl 2-chloro-3-hydroxybutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCDXBCIJDUWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Alpha Halo Beta Hydroxy Esters As Chiral Synthetic Intermediates
Alpha-halo-beta-hydroxy esters are organic compounds characterized by a four-carbon ester chain with a halogen atom at the alpha-position (C2) and a hydroxyl group at the beta-position (C3). This unique arrangement of functional groups makes them exceptionally valuable as chiral building blocks in synthesis. nih.govtaylorandfrancis.com The presence of multiple reactive sites—the ester, the halogen, and the hydroxyl group—allows for a variety of subsequent chemical modifications. solubilityofthings.com
Enantioenriched (possessing a high degree of a single stereoisomer) α-halo-β-hydroxy esters are crucial intermediates for synthesizing complex, biologically active molecules such as pharmaceuticals and natural products. taylorandfrancis.comnih.gov The halogen atom, often chlorine or bromine, can act as a leaving group in nucleophilic substitution reactions or participate in coupling reactions. The hydroxyl group can be used to direct stereoselective reactions or can be transformed into other functional groups. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.
The stereocenters at the alpha and beta carbons are pivotal. Controlling the three-dimensional arrangement (stereochemistry) at these positions is essential, as the biological activity of many pharmaceuticals is dependent on their specific chirality. researchgate.net Consequently, numerous synthetic methods, including catalytic stereoselective halogenation and aldol (B89426) reactions, have been developed to produce these intermediates with high diastereoselectivity and enantioselectivity. nih.govnih.gov Their utility is demonstrated in their application as precursors for fluorinated drug analogs, polyhalogenated monoterpenes, and natural products containing tertiary alcohol motifs. nih.gov
Overview of Methyl 2 Chloro 3 Hydroxybutanoate in Stereoselective Synthesis
Analysis of Stereogenic Centers in this compound
This compound (C₅H₉ClO₃) possesses two stereogenic centers, also known as chiral centers. nih.gov A stereogenic center is a carbon atom that is bonded to four different groups, resulting in non-superimposable mirror images.
The two stereogenic centers in the molecule are:
Carbon-2 (C2): This carbon is bonded to a hydrogen atom (H), a chlorine atom (Cl), a methoxycarbonyl group (-COOCH₃), and the 3-hydroxybutyl group [-CH(OH)CH₃].
Carbon-3 (C3): This carbon is attached to a hydrogen atom (H), a hydroxyl group (-OH), a methyl group (-CH₃), and the 2-chloro-2-methoxycarbonyl-ethyl group [-CH(Cl)COOCH₃].
The presence of these two distinct chiral centers means that the molecule can exist in a maximum of four different stereoisomeric forms (2ⁿ, where n=2).
Enantiomeric and Diastereomeric Forms: Nomenclature and Representation (R/S, erythro/threo)
The four stereoisomers of this compound consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.
R/S Nomenclature: The absolute configuration of each stereogenic center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system designates each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The four possible stereoisomers are therefore (2R,3R), (2S,3S), (2R,3S), and (2S,3R). chemspider.comresearchgate.net
Erythro/Threo Nomenclature: This system describes the relative stereochemistry of two adjacent chiral centers. uou.ac.in It is derived from the structures of the four-carbon sugars, erythrose and threose. chemistrysteps.comyoutube.com
Erythro : Refers to the diastereomer where two identical or similar substituents on the adjacent chiral carbons are on the same side in a Fischer projection. This is also referred to as the syn isomer. uou.ac.inchemistrysteps.com
Threo : Refers to the diastereomer where these substituents are on opposite sides in the Fischer projection. This is also known as the anti isomer. uou.ac.inchemistrysteps.com
For this compound, the (2R,3S) and (2S,3R) isomers are typically designated as syn or erythro, while the (2R,3R) and (2S,3S) isomers are designated as anti or threo.
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relative Stereochemistry | Relationship |
|---|---|---|---|---|
| (2R,3R)-Methyl 2-chloro-3-hydroxybutanoate | R | R | threo / anti | Enantiomers |
| (2S,3S)-Methyl 2-chloro-3-hydroxybutanoate | S | S | threo / anti | |
| (2R,3S)-Methyl 2-chloro-3-hydroxybutanoate | R | S | erythro / syn | Enantiomers |
| (2S,3R)-Methyl 2-chloro-3-hydroxybutanoate | S | R | erythro / syn |
Note: The relationship between any erythro isomer and any threo isomer is diastereomeric.
Chiral Purity and Enantiomeric Excess Determination Methodologies
The determination of chiral purity, often expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.), is fundamental in stereoselective synthesis. rsc.org Various analytical techniques are employed to separate and quantify the different stereoisomers of chlorohydroxybutanoates and related compounds.
Gas Chromatography (GC): Chiral GC is a widely used method for separating enantiomers. This involves using a capillary column coated with a chiral stationary phase. For instance, the enantiomeric purity of related compounds like methyl 4-chloro-3-hydroxybutanoate has been determined using a Chiraldex G-TA column. rug.nl In one study, the enantiomers of methyl 4-chloro-3-hydroxybutanoate were separated with the (R)-enantiomer eluting at 10.7 minutes and the (S)-enantiomer at 10.9 minutes. scielo.br
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. This method uses a column packed with a chiral stationary phase to resolve enantiomers. The separation of optically active ethyl 4-chloro-3-hydroxybutyrate, a closely related ester, has been successfully achieved using a Daicel Chiralcel OB-H column with a mobile phase of hexane (B92381) and isopropyl alcohol. google.com
Derivatization Followed by Chromatography: In some cases, enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated by standard, non-chiral chromatography or NMR spectroscopy. A method for determining the optical purity of ethyl 4-chloro-3-hydroxybutanoate involved its conversion to an ester using (R)-(+)-2-methoxy-2-(trifluoromethyl)phenylacetic acid, which could then be analyzed. asm.org
Other Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to determine enantiomeric excess, sometimes in conjunction with multivariate regression models. rsc.org
| Methodology | Typical Stationary Phase (Column) | Typical Mobile Phase / Conditions | Application Example (Related Compounds) | Reference |
|---|---|---|---|---|
| Chiral Gas Chromatography (GC) | Chiraldex G-TA | Isothermal at 100°C, then ramp to 170°C. N₂ carrier gas. | Separation of methyl (R)- and (S)-4-chloro-3-hydroxybutanoate. | rug.nl |
| Chiral High-Performance Liquid Chromatography (HPLC) | Daicel Chiralcel OB-H | Hexane:Isopropyl Alcohol (95:5) | Determination of optically active ethyl 4-chloro-3-hydroxybutyrate. | google.com |
| Derivatization + Analysis | (R)-(+)-2-methoxy-2-(trifluoromethyl)phenylacetic acid | Standard chromatography or NMR of the resulting diastereomeric esters. | Optical purity determination of ethyl 4-chloro-3-hydroxybutanoate. | asm.org |
Reactivity and Chemical Transformations of Methyl 2 Chloro 3 Hydroxybutanoate
Reactions Involving the Chloro Substituent (e.g., Nucleophilic Substitution)
The chlorine atom at the C2 position is a leaving group, making this site an electrophilic center susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chloride ion.
The mechanism of substitution can be either S_N1 or S_N2. xula.edulibretexts.org
S_N2 Mechanism: A bimolecular, single-step reaction where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack). libretexts.org This is favored by strong nucleophiles and aprotic polar solvents.
S_N1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the chloride ion departs. xula.edulibretexts.org This pathway is favored by polar protic solvents and weaker nucleophiles.
The choice of nucleophile dictates the final product. For instance, amines can be used to introduce amino groups, while alkoxides would yield ethers. smolecule.com
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Example Reagent |
|---|---|---|
| Hydroxide | α-hydroxy ester | NaOH |
| Alkoxide | α-alkoxy ester | R-O⁻Na⁺ |
| Amine | α-amino ester | R-NH₂ |
| Cyanide | α-cyano ester | NaCN |
Reactions Involving the Hydroxyl Group (e.g., Oxidation, Derivatization)
The secondary hydroxyl group at the C3 position can undergo reactions typical of alcohols.
Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents, such as those based on chromium (e.g., PCC, Jones reagent) or other modern reagents like Swern or Dess-Martin oxidation. This transformation yields methyl 2-chloro-3-oxobutanoate, a β-ketoester.
Derivatization: The hydroxyl group can be derivatized to form ethers or esters.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce an ether.
Esterification: Acylation with an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine) would yield an ester at the C3 position.
These derivatizations are often employed to protect the hydroxyl group during subsequent reaction steps targeting other parts of the molecule.
Cyclization Reactions and Heterocycle Formation (e.g., Azetidinone derivatives from related compounds)
The functional groups within methyl 2-chloro-3-hydroxybutanoate and related structures make them valuable precursors for the synthesis of various heterocyclic compounds. A notable example is the formation of azetidinones (β-lactams), the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. chemijournal.comderpharmachemica.com
The Staudinger synthesis, or [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for forming the β-lactam ring. chemijournal.commdpi.com While not a direct cyclization of this compound itself, related compounds are key. For instance, a common strategy involves the reaction of a Schiff base (imine) with chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.comresearchgate.netorgchemres.org The chloro-substituent is introduced as part of the acyl chloride, which then reacts with the imine to form the four-membered ring.
In a related synthesis, N-Benzyl-3-(1-hydroxyethyl)azetidin-2-one is formed from methyl 2-(benzylamino)methyl-3-hydroxybutanoate via cyclization induced by a Grignard reagent. orgsyn.org This demonstrates the intramolecular cyclization of a hydroxy-amino ester to form a β-lactam, highlighting a pathway where a molecule with a similar hydroxybutanoate backbone can be converted into a heterocyclic azetidinone structure. orgsyn.org
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl 2-chloro-3-hydroxybutanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In a typical ¹H NMR spectrum, the protons of the methyl ester group (CH₃) would appear as a singlet, while the protons on the carbon backbone would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, the proton on the carbon bearing the chlorine atom (CH-Cl) and the proton on the carbon with the hydroxyl group (CH-OH) would likely appear as doublets or multiplets, with their coupling constants providing insight into the relative stereochemistry of the two chiral centers. The methyl group adjacent to the hydroxyl-bearing carbon would also present as a doublet.
¹³C NMR spectroscopy complements the proton data by indicating the number of distinct carbon environments. The carbonyl carbon of the ester group would be observed at the downfield end of the spectrum. The carbons bonded to the electronegative chlorine and oxygen atoms would also have characteristic chemical shifts.
For mixtures of diastereomers (e.g., (2R,3S) vs. (2R,3R)), high-resolution NMR can be used to determine the diastereomeric ratio by integrating the signals corresponding to each stereoisomer.
Table 1: Predicted ¹H NMR Spectral Data for a Related Compound, Methyl (R)-3-hydroxybutyrate
| Assignment | Chemical Shift (ppm) | Multiplicity |
| OH | 3.6 | - |
| CH | 4.210 | - |
| CH₂ | 2.47, 2.48 | - |
| CH₃ (ester) | 3.708 | - |
| CH₃ | 1.232 | - |
Note: This data is for a structurally similar compound and serves as an illustrative example. The actual spectrum of this compound would be influenced by the presence of the chlorine atom. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected absorptions include:
A broad band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
A strong, sharp absorption band around 1750-1735 cm⁻¹, indicative of the C=O stretching vibration of the aliphatic ester group. libretexts.org
C-O stretching vibrations for the ester and alcohol functionalities, typically appearing in the 1300-1000 cm⁻¹ region. libretexts.org
A C-Cl stretching absorption, which is generally found in the 850-550 cm⁻¹ range. libretexts.org
Table 2: Characteristic IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Bond Vibration | Typical Absorption Range (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3500 - 3200 (broad) |
| Ester | C=O Stretch | 1750 - 1735 (strong) |
| Ester/Alcohol | C-O Stretch | 1300 - 1000 |
| Alkyl Halide | C-Cl Stretch | 850 - 550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of this compound (C₅H₉ClO₃), which is 152.57 g/mol . nih.gov
Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at m/z corresponding to the molecule with ³⁵Cl and another peak two mass units higher (M+2) with an intensity of about one-third of the [M]⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.
Fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. Cleavage adjacent to the hydroxyl or chloro groups is also expected.
Chiral Chromatography (GC, HPLC) for Enantiomeric Separation and Purity Assessment
Since this compound is a chiral molecule, separating and quantifying its enantiomers is essential for applications where stereochemistry is critical. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.
These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For instance, polysaccharide-based CSPs are commonly used for the enantioseparation of chiral compounds. researchgate.net By comparing the retention times of a sample to those of known enantiomeric standards, the identity of each enantiomer can be determined. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (e.e.).
For related compounds like ethyl 4-chloro-3-hydroxybutyrate, chiral GC and HPLC methods have been successfully developed to determine enantiomeric purity. nih.govarkat-usa.orggoogle.com
Optical Rotation Measurements (e.g., Polarimetry) for Chiral Purity
Optical rotation is a fundamental property of chiral substances and is measured using a polarimeter. A solution of a single enantiomer of this compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer at a given concentration, temperature, and wavelength of light.
The specific rotation, [α], is a standardized value that can be used to assess the enantiomeric purity of a sample. A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture (equal amounts of both enantiomers) will have a specific rotation of zero. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be estimated. For example, the related compound methyl (R)-3-hydroxybutyrate has a reported specific rotation of [α]20/D −19.5° (neat). sigmaaldrich.comsigmaaldrich.com
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique is applicable if the compound can be grown as a suitable single crystal.
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations of Molecular Conformations and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences and electronic properties of chlorohydrins like methyl 2-chloro-3-hydroxybutanoate. While direct and extensive studies on the methyl ester are limited, detailed analyses of the closely related ethyl (S)-(–)-4-chloro-3-hydroxybutyrate provide a robust framework for understanding its properties. ijraset.com
Conformational analysis through Potential Energy Surface (PES) scans reveals the existence of several stable conformers determined by the rotation around key dihedral angles. ijraset.com For the analogous ethyl ester, DFT calculations at the B3LYP/6-311+G(d,p) level of theory identified three low-energy monomeric conformers. ijraset.com These conformers are stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. Furthermore, the analysis often extends to dimer structures, where intermolecular hydrogen bonds of the O-H···O=C type play a significant role in stabilizing the system, which is evident from shifts in the corresponding vibrational frequencies. ijraset.com
Table 1: Calculated Relative Energies of Conformers for a Model Chlorohydrin Ester
| Conformer | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Dimer 1 | B3LYP/6-311+G(d,p) | 0.00 | ~91% |
| Dimer 2 | B3LYP/6-311+G(d,p) | 1.60 | ~5% |
| Dimer 3 | B3LYP/6-311+G(d,p) | 1.85 | ~3% |
| Dimer 4 | B3LYP/6-311+G(d,p) | 2.15 | ~1% |
This table is illustrative, based on data for the analogous ethyl (S)-(–)-4-chloro-3-hydroxybutyrate. The data highlights the predominance of a single, highly stable dimer conformation at equilibrium. ijraset.com
Natural Bond Orbital (NBO) analysis is employed to investigate the electronic structure, revealing key intramolecular interactions. researchgate.net This analysis quantifies charge transfer and hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of oxygen atoms to the antibonding orbitals (n → σ* or n → π*) of adjacent bonds. ijcce.ac.irresearchgate.net These interactions are crucial for understanding the molecule's reactivity, the stability of different conformers, and the influence of substituents on its electronic properties. researchgate.net
Transition State Modeling for Reaction Pathways and Stereoselectivity
Understanding the high stereoselectivity observed in the synthesis of chiral alcohols like this compound requires detailed modeling of reaction transition states. A primary route to this compound is the asymmetric reduction of the prochiral precursor, methyl 4-chloro-3-oxobutanoate, often catalyzed by ketoreductase or alcohol dehydrogenase enzymes. nih.govacs.org
Transition state models, often developed using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are crucial for explaining the origins of this stereoselectivity. st-andrews.ac.uk These models explain how the enzyme's active site preferentially accommodates the substrate in an orientation that favors hydride attack on one specific face of the carbonyl group, consistent with Prelog's rule. The calculations can quantify the energy barriers for the formation of different stereoisomers, demonstrating a lower activation energy for the experimentally observed product.
Another key reaction of this compound is the dehalogenation to form an epoxide, a reaction catalyzed by haloalcohol dehalogenases (HHDs). researchgate.netnih.gov QM/MM modeling of the HheC enzyme-catalyzed dehalogenation of a similar halohydrin substrate shows that the reaction proceeds through a single, concerted transition state. researchgate.netnih.gov In this step, a tyrosine residue in the active site acts as a general base, abstracting the proton from the substrate's hydroxyl group, while the resulting oxyanion performs an intramolecular nucleophilic attack to displace the chloride ion. nih.gov
Table 2: Calculated Energy Barriers for HheC-Catalyzed Dehalogenation
| QM Model Size (atoms) | Computational Method | Calculated Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Small (~30) | B3LYP/6-311+G(2d,2p) | 16.1 | -5.7 |
| Medium (~65) | B3LYP/6-311+G(2d,2p) | 16.5 | -10.2 |
| Large (~90) | B3LYP/6-311+G(2d,2p) | 15.1 | -8.5 |
Data is based on the dehalogenation of (R)-2-chloro-1-phenylethanol by HheC, illustrating the energy profile of the concerted reaction mechanism. nih.gov
Docking Studies of Enzyme-Substrate Interactions for Biocatalysis
Molecular docking simulations are a cornerstone for rationalizing and engineering the biocatalytic production of this compound. These studies provide a static picture of how the substrate, methyl 4-chloro-3-oxobutanoate, binds within the active site of enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). sci-hub.seresearchgate.net
Docking results reveal the specific amino acid residues that form the binding pocket and interact with the substrate. Key interactions typically include:
Hydrogen Bonding: The carbonyl oxygen of the substrate often forms hydrogen bonds with catalytic residues (e.g., Tyrosine) and the nicotinamide (B372718) ring of the NADPH cofactor.
Hydrophobic Interactions: The alkyl chain and chlorine atom are positioned within hydrophobic pockets, contributing to binding affinity and orientation.
The precise positioning of the substrate relative to the NADPH cofactor is critical for stereoselectivity. Docking studies can predict which face (re or si) of the ketone is exposed to the incoming hydride, thus determining whether the (R)- or (S)-alcohol is produced. This insight is invaluable for enzyme engineering, where mutations can be introduced to alter the shape and properties of the active site to improve activity or even invert enantioselectivity. researchgate.net
Similarly, docking has been applied to haloalcohol dehalogenases (HHDs), which catalyze the conversion of this compound into its corresponding epoxide. d-nb.infounizg.hr These studies help identify the residues that form the catalytic triad (B1167595) (e.g., Ser-Tyr-Arg) and the halide-binding site, explaining how the enzyme stabilizes the transition state of the intramolecular ring-closure reaction. researchgate.netacs.org
Table 3: Enzymes and Key Insights from Docking/Computational Studies
| Enzyme Class | Specific Enzyme Example | Substrate Modeled | Key Computational Insight |
|---|---|---|---|
| Alcohol Dehydrogenase | SmADH31 | Ethyl 4-chloro-3-oxobutanoate | Molecular dynamics simulations revealed a broad substrate spectrum and high catalytic performance. sci-hub.se |
| Ketoreductase | ChKRED20 | Ethyl 4-chloro-3-oxobutanoate | Structure-guided mutagenesis, informed by computational analysis, led to mutants with enhanced thermostability and activity. nih.govnih.gov |
| Haloalcohol Dehalogenase | HheC from Agrobacterium radiobacter | (R)-2-chloro-1-phenylethanol | QM/MM calculations supported a concerted dehalogenation mechanism involving a Ser-Tyr-Arg catalytic triad. nih.gov |
Prediction of Spectroscopic Parameters
Quantum chemical methods are highly effective in predicting spectroscopic parameters, which serves as a powerful tool for structure verification and analysis when compared with experimental data. science.gov DFT calculations are routinely used to compute the vibrational frequencies (IR and Raman) and NMR chemical shifts of molecules like this compound.
For vibrational spectra, calculations on the analogous ethyl ester have shown excellent agreement between the computed frequencies and experimental IR and Raman spectra, especially when accounting for intermolecular hydrogen bonding in dimer models. ijraset.comresearchgate.net The calculations can accurately predict the position of characteristic bands, such as the O-H stretch (around 3500 cm⁻¹), the C=O stretch (around 1730 cm⁻¹), and the C-Cl stretch. nanobioletters.com Discrepancies between calculated and observed frequencies are often resolved by applying a scaling factor to the computed values. researchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. ijcce.ac.irnanobioletters.com Theoretical chemical shifts are calculated for an optimized geometry and then correlated with experimental values. This process can confirm structural assignments and help interpret complex spectra by assigning specific peaks to individual atoms within the molecule. For example, DFT calculations have successfully predicted the chemical shifts for the carbonyl carbon and the carbons of methyl groups in similar complex molecules. nanobioletters.com
Table 4: Comparison of Key Experimental and Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Experimental IR (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |
|---|---|---|---|
| O-H Stretch | -OH | ~3450 (broad) | ~3541 |
| C=O Stretch | Ester C=O | ~1729 | ~1730 |
| C-H Stretch | Aliphatic | ~2900-3000 | ~2950-3050 |
| C-Cl Stretch | -CHCl- | ~650-750 | ~700 |
Data is a representative compilation based on studies of analogous chlorohydrin esters like ethyl (S)-(–)-4-chloro-3-hydroxybutyrate. ijraset.comresearchgate.net
Applications in Advanced Organic Synthesis
Methyl 2-chloro-3-hydroxybutanoate as a Versatile Chiral Building Block
The utility of this compound as a versatile chiral building block stems from its inherent stereochemical complexity and the reactivity of its functional groups. The presence of both a chlorine atom and a hydroxyl group on adjacent carbons allows for a variety of chemical transformations, including nucleophilic substitution, epoxidation, and oxidation/reduction reactions, all of which can proceed with a high degree of stereocontrol. This makes it an ideal starting material for the synthesis of other chiral molecules. nordmann.globalambeed.comambeed.com
The different stereoisomers of this compound can be accessed through various synthetic methods, including stereoselective reduction of the corresponding ketoester, methyl 2-chloro-3-oxobutanoate. mdpi.com This reduction can be achieved using chemical reagents or, more commonly, through biocatalysis, which often provides high enantiomeric and diastereomeric excess. researchgate.netnih.govtudelft.nl The choice of catalyst or microorganism dictates which stereoisomer is preferentially formed, thus providing access to the desired chiral pool. researchgate.netnih.gov
The synthetic utility of these chiral building blocks is demonstrated in their conversion to other valuable intermediates. For instance, the chloro and hydroxyl groups can be manipulated to introduce other functionalities or to form cyclic structures with defined stereochemistry. The ester group can also be hydrolyzed or converted to other derivatives as required by the synthetic route. This versatility has established this compound as a cornerstone in the chiral pool approach to asymmetric synthesis. ambeed.com
Precursor for the Synthesis of Complex Organic Molecules
The application of this compound extends to its role as a precursor for a wide array of complex organic molecules. Its pre-defined stereochemistry is transferred to the target molecule, avoiding the need for complex and often low-yielding resolution steps at later stages of a synthesis.
The synthesis of chiral pharmaceuticals is a major area where this compound and its derivatives have a significant impact. The ability to introduce specific stereocenters is crucial for the biological activity of many drugs.
Atorvastatin Side Chain: The cholesterol-lowering drug Atorvastatin contains a chiral side chain that is critical for its efficacy. While not always a direct precursor, structurally related compounds like ethyl (S)-4-chloro-3-hydroxybutanoate are key intermediates in the synthesis of the Atorvastatin side chain. tudelft.nl The synthesis often involves the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to produce the desired (S)-enantiomer with high stereoselectivity. tudelft.nl This chiral chlorohydrin can then be further elaborated to construct the dihydroxy heptanoic acid side chain of Atorvastatin.
L-Carnitine: L-Carnitine is a naturally occurring amino acid derivative that plays a crucial role in fatty acid metabolism. The (R)-enantiomer of 4-chloro-3-hydroxybutanoate esters is a key precursor for the industrial synthesis of L-carnitine. nih.gov The synthesis typically involves the stereoselective reduction of the corresponding ketoester to obtain the (R)-alcohol, followed by reaction with trimethylamine (B31210) to introduce the quaternary ammonium (B1175870) group and subsequent hydrolysis of the ester. nih.gov
β-Lactams: β-Lactam antibiotics, such as penicillins and carbapenems, are characterized by their four-membered ring structure. Chiral 3-hydroxy-4-substituted-β-lactams are important building blocks for the synthesis of various β-lactam antibiotics. While direct synthesis from this compound is not the most common route, structurally similar chiral chlorohydrins can be envisioned as precursors. For example, the synthesis of (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, a key intermediate for carbapenem (B1253116) and penem (B1263517) antibiotics, has been achieved from (2R, 3S)-2-benzoyl-aminomethyl-3-hydroxy-butyrate ester, highlighting the utility of such chiral scaffolds. google.com The stereochemistry of the starting material dictates the final stereochemistry of the β-lactam ring. researchgate.net
The structural motifs present in this compound are found in a variety of natural products. Consequently, it serves as a valuable starting material in their total synthesis. The ability to access different stereoisomers allows for the synthesis of both the natural enantiomer and its unnatural counterpart for structure-activity relationship studies.
While direct and numerous examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural elements are key components of many natural products. For instance, polyketide natural products often contain repeating 1,3-oxygenated functionalities, a pattern that can be established using building blocks derived from this compound. Its application can be inferred from the synthesis of fragments of larger natural products or analogues. The synthesis of a diastereomer of wortmannilactone C, for example, utilized ethyl (R)-3-hydroxybutanoate as a starting material, demonstrating the utility of such chiral C4 building blocks in the construction of complex macrocyclic structures. researchgate.net
The controlled manipulation of the functional groups in this compound allows for the construction of stereodefined carbon skeletons, which are the backbones of many complex organic molecules. The adjacent chloro and hydroxyl groups can be converted into an epoxide with a defined stereochemistry. This epoxide can then undergo regioselective and stereospecific ring-opening reactions with various nucleophiles to introduce new substituents and create new stereocenters.
Furthermore, the carbon-chlorine bond can be subjected to a variety of coupling reactions, such as Suzuki or Negishi cross-coupling, to form new carbon-carbon bonds, thereby extending the carbon chain while retaining the stereochemical integrity of the adjacent hydroxyl group. The hydroxyl group itself can be used to direct subsequent reactions or can be protected and deprotected as needed throughout a synthetic sequence. These transformations enable the use of this compound as a linchpin in the assembly of complex fragments with multiple stereocenters. For example, the asymmetric synthesis of syn-aryl-(2S,3R)-2-chloro-3-hydroxy esters has been achieved through the engineered ketoreductase-catalyzed dynamic reductive kinetic resolution of a prochiral precursor, showcasing a method to generate these valuable building blocks for further elaboration into complex stereodefined structures. researchgate.net
Future Directions and Emerging Research Trends
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is a paramount theme in modern organic synthesis. Future research in the synthesis of Methyl 2-chloro-3-hydroxybutanoate is expected to pivot away from traditional methods that often rely on hazardous reagents and generate significant waste. The focus will be on the development of catalytic and atom-economical processes.
One promising avenue is the exploration of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations. Organocatalysts are often less sensitive to air and moisture compared to their metal-based counterparts, and they are generally considered more environmentally benign. The development of chiral organocatalysts for the asymmetric chlorination of β-hydroxy esters or the corresponding unsaturated precursors could provide a direct and highly enantioselective route to this compound.
Furthermore, the use of renewable feedstocks and greener solvents will be a critical aspect of sustainable synthesis. Research into converting biomass-derived platform molecules into valuable chiral building blocks is gaining momentum. While direct synthetic routes from such feedstocks to this compound are yet to be established, this represents a significant long-term goal for sustainable chemical production.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Organocatalysis | Metal-free, lower toxicity, operational simplicity. | Catalyst loading, turnover number, and scalability. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of efficient multi-step synthetic pathways. |
| Atom-Economical Reactions | Minimized waste generation, higher efficiency. | Designing reactions with high selectivity and yield. |
Expanding the Substrate Scope of Biocatalytic Systems
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. Enzymes such as reductases, halohydrin dehalogenases, and lipases have shown great potential in the synthesis of related chlorohydrins and hydroxy esters.
Future research will likely focus on expanding the substrate scope of existing biocatalytic systems to accommodate precursors of this compound. This can be achieved through protein engineering techniques such as directed evolution and rational design. By modifying the active site of an enzyme, its substrate specificity and catalytic efficiency can be tailored for a specific transformation. For instance, carbonyl reductases that have been successfully used for the synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester could be engineered to accept the corresponding methyl ester precursor with high stereoselectivity.
Table 2: Key Enzyme Classes and Their Potential Application
| Enzyme Class | Potential Reaction | Advantages in Synthesis |
|---|---|---|
| Carbonyl Reductases | Asymmetric reduction of β-keto esters. | High enantioselectivity, mild reaction conditions. |
| Halohydrin Dehalogenases | Ring-opening of epoxides with a chloride source. | Stereospecific synthesis of chlorohydrins. |
| Lipases | Kinetic resolution of racemic mixtures. | Access to enantiomerically enriched starting materials. |
| Halogenases | Regio- and stereoselective chlorination. | Direct incorporation of chlorine atoms. |
Integration of Flow Chemistry and Continuous Processing
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps.
The application of flow chemistry to the synthesis of this compound holds significant promise. For instance, reactions involving hazardous reagents or unstable intermediates can be performed more safely on a small scale within a microreactor. The precise temperature and residence time control afforded by flow systems can lead to improved yields and selectivities in stereoselective transformations.
Future research will likely focus on the development of integrated continuous flow processes for the multi-step synthesis of this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or enzymes, allowing for catalyst recycling and simplified product purification. The integration of in-line analytical techniques, such as spectroscopy and chromatography, will enable real-time monitoring and optimization of the reaction conditions.
Advanced Computational Design of Catalysts and Reactions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts. In the context of this compound synthesis, computational methods can provide valuable insights into the mechanisms of stereoselective reactions and guide the development of more efficient and selective catalysts.
Quantum mechanical (QM) calculations can be used to model the transition states of catalytic reactions, allowing researchers to understand the origins of stereoselectivity. This knowledge can then be used to design new catalysts with improved enantioselectivity. For example, density functional theory (DFT) calculations can be employed to predict the most stable conformations of catalyst-substrate complexes and to identify the key interactions that govern the stereochemical outcome of a reaction.
Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful tools for catalyst design and reaction optimization. By training algorithms on large datasets of experimental results, it is possible to develop predictive models that can identify promising catalyst structures and reaction conditions. This data-driven approach has the potential to significantly accelerate the discovery and development of new synthetic methodologies for the production of enantiomerically pure compounds like this compound.
Table 3: Computational Tools and Their Applications
| Computational Tool | Application in Synthesis | Expected Outcome |
|---|---|---|
| Quantum Mechanics (QM) | Modeling reaction mechanisms and transition states. | Understanding the origin of stereoselectivity. |
| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions. | Guiding protein engineering efforts. |
| Machine Learning (ML) | Predicting catalyst performance and reaction outcomes. | Accelerating the discovery of new catalysts and conditions. |
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 2-chloro-3-hydroxybutanoate with high purity?
Answer:
A two-step approach is commonly employed:
- Step 1: React a precursor such as methyl 3-hydroxybutanoate with a chlorinating agent (e.g., SOCl₂ or PCl₃) under anhydrous conditions. Solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are preferred to stabilize intermediates .
- Step 2: Purify the crude product using reverse-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate mixtures) to isolate the target compound .
- Critical Note: Monitor reaction progress via LCMS to detect byproducts early and optimize yields .
Basic: Which analytical techniques are essential for verifying the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR (e.g., DMSO-d₆) to confirm stereochemistry and functional groups. For example, the hydroxyl proton appears as a broad singlet (~δ 9.00 ppm), while the methyl ester resonates at δ 3.7–3.8 ppm .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reversed-phase columns with UV detection at 210–254 nm .
- Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Advanced: How can stereoselective synthesis of this compound be achieved to control enantiomeric excess?
Answer:
- Chiral Catalysts: Use enantioselective catalysts (e.g., Sharpless epoxidation derivatives) during chlorination to favor the desired stereoisomer.
- Stereospecific Reducing Agents: Sodium triacetoxyhydroborate (STAB) in dichloroethane under nitrogen atmosphere selectively reduces intermediates while preserving chirality .
- Chiral Column Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers post-synthesis .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT): Calculate activation energies for SN2 pathways at the C2 chlorine atom to predict regioselectivity.
- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics .
- Transition State Analysis: Identify steric hindrance from the adjacent hydroxyl group using Gaussian or ORCA software .
Basic: How do reaction conditions (e.g., temperature, solvent polarity) influence the stability of this compound?
Answer:
- Temperature: Avoid prolonged heating >60°C to prevent ester hydrolysis or Cl⁻ elimination. Reactions in THF or DCE at 25–40°C are optimal .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may accelerate side reactions. Use low-polarity solvents (hexane/ethyl acetate) during purification .
- pH Control: Maintain mildly acidic conditions (pH 4–6) to prevent base-catalyzed degradation of the ester group .
Advanced: What strategies resolve contradictions in reported NMR data for this compound derivatives?
Answer:
- Standardized Referencing: Calibrate NMR spectrometers using internal standards (e.g., TMS) and report solvent-specific shifts (e.g., DMSO-d₆ vs. CDCl₃) .
- Decoupling Experiments: Perform NOESY or COSY to distinguish overlapping signals from hydroxyl and amine protons.
- Cross-Validation: Compare data with structurally analogous compounds (e.g., ethyl 4-chloro-3-hydroxybutanoate) to identify systematic errors .
Advanced: How does the chlorine substituent at C2 influence the compound’s reactivity in pharmaceutical intermediate synthesis?
Answer:
- Electrophilic Reactivity: The C2 chlorine acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to form β-hydroxy esters .
- Hydrogen Bonding: The adjacent hydroxyl group stabilizes transition states via intramolecular H-bonding, enhancing regioselectivity in ring-forming reactions .
- Steric Effects: The chlorine’s bulkiness may hinder reactions at C3, directing modifications to the ester or hydroxyl groups .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks from volatile chlorinated intermediates .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can kinetic resolution techniques improve enantiomeric excess in large-scale syntheses?
Answer:
- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures, enriching the desired isomer .
- Dynamic Kinetic Resolution (DKR): Combine chiral catalysts with racemization agents (e.g., Shvo’s catalyst) to achieve >90% ee .
- Crystallization-Induced Diastereomer Transformation: Seed supersaturated solutions with pure enantiomers to drive asymmetric crystallization .
Advanced: What are the limitations of current synthetic routes for this compound, and how can they be addressed?
Answer:
- Low Yields in Chlorination Steps: Optimize stoichiometry (e.g., excess PCl₃) and use slow addition techniques to minimize side reactions .
- Stereochemical Drift: Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., DCE) to reduce racemization .
- Scalability Issues: Transition from column chromatography to continuous flow systems for cost-effective purification at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
